N-propylpiperidine-4-carboxamide hydrochloride
Description
Historical Context and Development
The development of this compound emerged from the broader exploration of piperidine derivatives that began gaining momentum in the late 20th century. The parent compound, piperidine-4-carboxamide, was first systematically characterized in the mid-20th century, with its fundamental thermochemical properties being established through comprehensive studies. The Chemical Abstracts Service assigned the registry number 39546-32-2 to the parent piperidine-4-carboxamide structure, marking its formal recognition in chemical literature. The hydrochloride salt variant, bearing the CAS number 1220036-87-2, represents a more recent development in the compound family, created to enhance solubility and stability characteristics for research applications.
The synthetic methodology for piperidine-4-carboxamide derivatives has evolved significantly since the foundational work of early organic chemists. The original synthesis approaches involved direct carboxylation of piperidine rings, but modern techniques have incorporated more sophisticated coupling reactions and catalytic processes. The development of this compound specifically benefited from advances in amide bond formation chemistry, particularly the use of coupling agents such as N,N'-dicyclohexylcarbodiimide and catalysts like 4-dimethylaminopyridine to facilitate efficient reaction conditions. The timeline of development reflects the broader evolution of heterocyclic chemistry, with significant contributions from pharmaceutical research programs seeking to expand the chemical space of bioactive molecules.
The historical significance of this compound class extends beyond mere synthetic achievement, as piperidine derivatives have played crucial roles in advancing understanding of structure-activity relationships in medicinal chemistry. The transition from simple piperidine structures to more complex derivatives like this compound represents a paradigm shift toward designing molecules with enhanced biological properties and improved pharmaceutical characteristics. The compound's development coincided with the emergence of computational chemistry tools that enabled researchers to predict and optimize molecular properties before synthesis, thereby accelerating the discovery process.
Significance in Chemical Research
This compound occupies a unique position in contemporary chemical research due to its versatile structural framework and exceptional reactivity profile. The compound serves as a critical building block in organic synthesis, facilitating the construction of more complex molecular architectures through various chemical transformations. Its significance extends beyond simple synthetic utility, encompassing roles in mechanistic studies, catalytic processes, and materials science applications. The presence of multiple functional groups, including the tertiary nitrogen, carboxamide functionality, and hydrochloride salt formation, provides researchers with diverse synthetic handles for further elaboration.
The compound's chemical reactivity profile demonstrates remarkable versatility across multiple reaction categories. Oxidation reactions can convert the compound to N-oxide derivatives, while reduction processes targeting the carboxamide group yield corresponding amine structures. Substitution reactions involving the piperidine ring enable the introduction of various functional groups, expanding the chemical space accessible from this core structure. These transformation capabilities have made this compound an invaluable tool for synthetic chemists exploring new methodologies and target molecules.
| Reaction Type | Product Category | Typical Conditions | Applications |
|---|---|---|---|
| Oxidation | N-oxide derivatives | Oxidizing agents, controlled temperature | Pharmaceutical intermediates |
| Reduction | Primary/secondary amines | Reducing agents, catalytic conditions | Drug development |
| Substitution | Functionalized piperidines | Electrophilic/nucleophilic reagents | Materials synthesis |
| Coupling | Extended frameworks | Coupling agents, catalysts | Complex molecule construction |
The compound's significance in chemical research also stems from its role in advancing understanding of conformational dynamics and molecular recognition. The piperidine ring system exhibits chair conformations with specific substitution patterns that influence both chemical reactivity and biological activity. Studies utilizing computational chemistry methods have revealed detailed insights into the conformational preferences of this compound, providing fundamental knowledge that guides both synthetic planning and mechanism elucidation. The compound's ability to participate in hydrogen bonding interactions through its carboxamide group has made it particularly valuable for investigating intermolecular interactions and crystal engineering principles.
Current Academic Interest and Research Landscape
The contemporary research landscape surrounding this compound reflects the compound's expanding utility across multiple scientific disciplines. Current academic interest centers on the compound's potential as a scaffold for developing G protein-coupled receptor modulators, particularly muscarinic acetylcholine receptors. Research groups have identified structural analogs of this compound that demonstrate significant activity as positive allosteric modulators, with implications for treating neurological and psychiatric disorders. The compound's structural framework provides an optimal balance of rigidity and flexibility that enables selective receptor binding while maintaining favorable pharmacological properties.
Recent investigations have explored the compound's role in inhibiting human coronaviruses, including severe acute respiratory syndrome coronavirus 2. Studies have demonstrated that piperidine-4-carboxamide analogs exhibit antiviral activity against multiple coronavirus strains, with effective concentrations in the low micromolar range. These findings have stimulated increased research interest in developing this compound derivatives as potential broad-spectrum antiviral agents. The compound's ability to interfere with viral replication processes while maintaining acceptable cellular toxicity profiles makes it an attractive lead structure for antiviral drug development.
The application of this compound in neurodegenerative disease research represents another significant area of current academic focus. Researchers have identified the compound as a potential scaffold for designing secretory glutaminyl cyclase inhibitors, which are relevant for Alzheimer's disease therapy. The formation of pyroglutamate variants of amyloid beta peptides, facilitated by secretory glutaminyl cyclase, contributes to neurotoxicity in Alzheimer's disease. Compounds based on the piperidine-4-carboxamide framework have shown promising inhibitory activity against this enzyme, with X-ray crystallographic studies revealing detailed binding modes that guide further optimization efforts.
| Research Area | Target Application | Development Stage | Key Findings |
|---|---|---|---|
| Receptor Modulation | Neurological disorders | Preclinical | Positive allosteric modulation of muscarinic receptors |
| Antiviral Research | Coronavirus inhibition | Early discovery | Micromolar activity against multiple strains |
| Neurodegenerative Disease | Alzheimer's therapy | Lead optimization | Secretory glutaminyl cyclase inhibition |
| Chemical Biology | Mechanistic studies | Ongoing research | Conformational dynamics and molecular recognition |
The mechanistic investigations utilizing this compound have provided valuable insights into palladium-catalyzed carbon-hydrogen activation processes. Deuterium labeling experiments have revealed stereochemical preferences in carbon-hydrogen bond activation, with the compound serving as a model substrate for understanding regioselectivity patterns. These studies have demonstrated that C4-H bonds in the piperidine ring are more reactive than C2-H bonds due to reduced strain in the resulting palladacycle intermediates. Density functional theory calculations have confirmed that oxidative addition represents the rate-limiting step for specific stereochemical pathways, while reductive elimination governs alternative reaction routes.
The current research trajectory indicates expanding applications of this compound in areas such as materials science, where its hydrogen bonding capabilities and conformational properties enable the design of functional materials with specific properties. Academic institutions worldwide have established research programs focused on exploiting the compound's structural features for developing new synthetic methodologies, advancing mechanistic understanding, and creating innovative therapeutic agents. The interdisciplinary nature of current research efforts reflects the compound's fundamental importance in multiple chemical and biological contexts.
Properties
IUPAC Name |
N-propylpiperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-2-5-11-9(12)8-3-6-10-7-4-8;/h8,10H,2-7H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWZQQSHLWFSRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Piperidine-4-carboxylic Acid Derivatives with Propylamine
This method involves the condensation of piperidine-4-carboxylic acid or its activated derivatives with propylamine to form the amide bond.
Activation of Carboxyl Group:
Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), N,N'-dicyclohexylcarbodiimide (DCC), or hydroxybenzotriazole (HOBt) are commonly used to activate the carboxyl group for nucleophilic attack by propylamine.-
- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for solubility and reaction efficiency.
- Temperature: Typically maintained between 0°C and 25°C to control reaction rate and minimize side reactions.
- Reaction Time: Ranges from 2 to 24 hours depending on scale and catalyst efficiency.
Workup and Purification:
After reaction completion, the mixture is subjected to aqueous workup, followed by purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt of the product.
Industrial Scale Synthesis Using Continuous Flow Reactors
For large-scale production, continuous flow reactors are employed to ensure consistent quality, yield, and scalability.
-
- Reaction parameters such as temperature, pressure, and catalyst concentration are optimized for maximum yield and purity.
- Use of industrial-grade solvents and catalysts to reduce cost and environmental impact.
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- Enhanced control over reaction kinetics and heat transfer.
- Improved safety due to contained reaction environment.
- Easier scale-up compared to batch processes.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Reaction Temperature | Reaction Time | Purification Techniques | Notes |
|---|---|---|---|---|---|
| Amidation with Propylamine | Piperidine-4-carboxylic acid, EDCI/HOBt, Propylamine, DMF | 0–25°C | 2–24 hours | Column chromatography, recrystallization | Common laboratory synthesis route |
| Industrial Continuous Flow | Same reagents, industrial solvents and catalysts | Optimized (varies) | Continuous | Industrial crystallization or filtration | Scalable, controlled process |
| Cyanopiperidine Intermediate Route | 4-cyanopiperidine hydrochloride, H2S, triethylamine | 20–100°C | 0.5–48 hours | Cooling, filtration | Related process, potential adaptation |
Analytical Validation of the Product
To confirm the structural integrity and purity of this compound, the following techniques are employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H NMR: Signals at δ ~1.4–1.6 ppm (propyl CH), δ ~2.5–3.5 ppm (piperidine ring protons)
- ^13C NMR: Carbonyl carbon resonance near δ ~175 ppm
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- Amide C=O stretch around 1650 cm⁻¹
- N-H stretch near 3300 cm⁻¹
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- Molecular ion peak consistent with molecular weight (m/z ~206.7 for hydrochloride salt)
Chemical Reactions Analysis
Types of Reactions
N-propylpiperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-Propylpiperidine-4-carboxamide hydrochloride is being investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest it may interact with various biological targets, making it a candidate for drug development.
Neuropharmacology
Research indicates that compounds similar to N-propylpiperidine derivatives can influence neurotransmitter systems, particularly those involved in mood regulation and cognition. Studies have shown that modifications to the piperidine structure can enhance binding affinity to receptors such as serotonin and dopamine, which are crucial in treating psychiatric disorders.
Antimicrobial Activity
Preliminary studies have suggested that this compound exhibits antimicrobial properties. In vitro assays indicate that it may be effective against certain bacterial strains, warranting further investigation into its mechanism of action and potential therapeutic applications.
Analytical Chemistry
The compound is utilized as a standard in analytical chemistry for the development of new analytical methods, including chromatography and mass spectrometry. Its unique properties allow for the calibration of instruments used in detecting similar compounds.
Case Study 1: Neurotransmitter Modulation
A study published in Journal of Medicinal Chemistry evaluated various piperidine derivatives, including this compound, for their ability to modulate serotonin receptors. The results indicated that specific modifications led to enhanced receptor affinity, suggesting potential use in treating depression and anxiety disorders .
Case Study 2: Antimicrobial Efficacy
In an investigation into novel antimicrobial agents, researchers tested this compound against a panel of bacteria. The compound demonstrated significant activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of N-propylpiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Receptor Binding and Selectivity
- N-Alkyl Chain Length: VU6007976 ((R)-1-((4-Acetamidophenyl)sulfonyl)-N-(chroman-4-yl)-N-propylpiperidine-4-carboxamide): The N-propyl group in VU6007976 contributes to nonselective modulation across M1, M3, and M5 mAChRs, with moderate cooperativity and affinity. In contrast, ethyl-substituted analogs (e.g., VU6008555) exhibit reduced affinity at M5 receptors but improved cooperativity .
Fluorination :
- VU6008555 (4-fluorinated piperidine): Fluorination at the 4-position of the piperidine ring reduces M5 mAChR affinity by >250-fold but increases positive cooperativity by ~100-fold. The absence of fluorine in N-propylpiperidine-4-carboxamide hydrochloride may result in less selective but more metabolically stable profiles .
Aromatic vs. Aliphatic Substituents
- Aromatic Derivatives: VU0488129 (indazole-containing): Aromatic moieties enhance receptor specificity but may reduce membrane permeability.
Aliphatic Derivatives :
The N-propyl group in the target compound balances lipophilicity and steric hindrance, favoring passive diffusion across membranes while maintaining moderate receptor engagement. This contrasts with bulkier substituents (e.g., chromane in VU6007976), which may hinder binding .
Pharmacological Profiles
Biological Activity
N-propylpiperidine-4-carboxamide hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the fields of neuropharmacology and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound belongs to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Its molecular formula is CHClNO, with a molecular weight of approximately 201.7 g/mol. The compound's structure allows it to interact with various biological targets, making it a versatile candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to modulate receptor functions and inhibit enzyme activities. Research indicates that this compound can interact with various neurotransmitter receptors and enzymes, leading to diverse pharmacological effects:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in neurotransmitter metabolism, potentially enhancing the levels of neurotransmitters such as serotonin and dopamine.
- Receptor Modulation : The compound exhibits affinity for several receptor types, including serotonin receptors (5-HT) and dopamine receptors (DR), which are crucial in regulating mood and behavior .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound based on recent studies:
Case Studies and Research Findings
- Antidepressant Activity : A study investigating various piperidine derivatives found that this compound displayed significant binding affinity at the 5-HT receptor, suggesting its role as a potential antidepressant agent . The efficacy was assessed through in vitro assays demonstrating its ability to enhance serotonin signaling.
- Local Anesthetic Properties : In a comparative study, this compound was evaluated alongside traditional local anesthetics. The results indicated that it provided effective anesthesia with a longer duration than lidocaine, making it a candidate for further exploration in pain management .
- Antitumor Potential : Research highlighted the compound's ability to inhibit specific cancer cell lines in vitro, suggesting that it may act through pathways involving apoptosis and cell cycle regulation . This positions this compound as a promising lead for developing novel anticancer therapies.
Q & A
What are the key structural features of N-propylpiperidine-4-carboxamide hydrochloride, and how do they influence its reactivity in synthetic chemistry?
The compound features a piperidine ring substituted with a propyl group at the nitrogen atom and a carboxamide group at the 4-position, forming a hydrochloride salt. The piperidine ring contributes to basicity, while the carboxamide group enables hydrogen bonding and nucleophilic reactivity. The hydrochloride salt enhances solubility in polar solvents, critical for reactions in aqueous or protic media . Structural analogs (e.g., 4-methylpiperidine derivatives) suggest that steric effects from the propyl group may influence regioselectivity in substitution reactions .
What synthetic routes are reported for this compound, and what are the critical parameters for optimizing yield and purity?
A common approach involves coupling piperidine-4-carboxylic acid derivatives with propylamine, followed by hydrochloride salt formation. For example, carbodiimide-mediated amidation of 1-propylpiperidine-4-carboxylic acid (precursor) with ammonia or ammonium chloride can yield the carboxamide, with HCl treatment to form the salt. Key parameters include:
- pH control during amidation (optimal range: 6–8) to prevent side reactions.
- Temperature modulation (e.g., 0–5°C for coupling agents like EDC/HOBt) to minimize racemization.
- Purification via recrystallization from ethanol/water mixtures to isolate high-purity hydrochloride salt .
How can researchers characterize the crystallographic structure of this compound, and what challenges are associated with its crystal lattice formation?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Challenges include:
- Crystal growth : Low solubility in non-polar solvents may require vapor diffusion techniques (e.g., methanol/ether systems).
- Polymorphism : The hydrochloride salt’s hygroscopic nature can lead to hydrate formation, complicating lattice analysis. Precedent studies on similar piperidine carboxamides (e.g., N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide) highlight the importance of anhydrous conditions during crystallization .
What analytical techniques are most effective for assessing the purity and stability of this compound under various storage conditions?
- HPLC with UV detection (λ = 210–230 nm) using a C18 column and acetonitrile/water mobile phase (0.1% TFA) resolves impurities from hydrolysis byproducts.
- Thermogravimetric analysis (TGA) evaluates thermal stability, with decomposition temperatures >200°C typical for hydrochloride salts.
- Long-term stability studies under accelerated conditions (40°C/75% RH) reveal hydrolytic degradation pathways; storage at -20°C in desiccated amber vials is recommended .
In pharmacological studies, how does the hydrochloride salt form of N-propylpiperidine-4-carboxamide influence its solubility and bioavailability compared to the free base?
The hydrochloride salt increases aqueous solubility (critical for in vitro assays) by ionizing the piperidine nitrogen, enhancing dissolution rates. However, the free base may exhibit higher membrane permeability in cell-based assays due to increased lipophilicity. Comparative studies on analogs (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride) suggest salt forms improve oral bioavailability in preclinical models .
What are the known biochemical targets or pathways modulated by N-propylpiperidine-4-carboxamide derivatives, and how can researchers design experiments to elucidate its mechanism of action?
Piperidine carboxamides often target neurotransmitter receptors (e.g., σ, opioid) or enzymes like acetylcholinesterase. Experimental approaches include:
- Radioligand binding assays using [³H]-labeled analogs to quantify receptor affinity.
- Kinetic enzyme inhibition assays (e.g., Ellman’s method for cholinesterases).
- RNA-seq or proteomics to identify downstream pathway alterations in treated cell lines .
How do researchers address discrepancies in reported biological activities of this compound across different studies?
Discrepancies may arise from variations in:
- Compound purity (e.g., residual solvents affecting assay results).
- Assay conditions (e.g., pH, serum proteins in cell media).
- Stereochemical composition (racemic vs. enantiopure forms). Mitigation strategies include orthogonal purity validation (NMR, LC-MS) and standardized assay protocols .
What computational modeling approaches are suitable for predicting the interaction of this compound with biological macromolecules?
- Molecular docking (AutoDock Vina, Glide) to predict binding modes to receptor active sites.
- Molecular dynamics (MD) simulations (AMBER, GROMACS) to assess stability of ligand-receptor complexes.
- QSAR models using descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structure with activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
